N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
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Overview
Description
N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is a complex organic compound that features a cyclopropyl group, a naphthalene moiety, and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the naphthalene moiety: The naphthalene group can be introduced via a nucleophilic substitution reaction using naphthalen-1-ylmethyl chloride.
Cyclopropyl group addition: The cyclopropyl group is added through a cyclopropanation reaction involving diazomethane and an alkene precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity while reducing reaction times and waste .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives
Scientific Research Applications
N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(piperazin-1-yl)acetamide: Lacks the naphthalene moiety.
N-cyclopropyl-2-[4-(phenylmethyl)piperazin-1-yl]acetamide: Contains a phenyl group instead of a naphthalene group.
Uniqueness
N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is unique due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(21-18-8-9-18)15-23-12-10-22(11-13-23)14-17-6-3-5-16-4-1-2-7-19(16)17/h1-7,18H,8-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZWISFUVOVFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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